molecular formula C15H14N4O2S B11157396 N-[(2S)-1-oxo-1-(1,3-thiazol-2-ylamino)propan-2-yl]-1H-indole-2-carboxamide

N-[(2S)-1-oxo-1-(1,3-thiazol-2-ylamino)propan-2-yl]-1H-indole-2-carboxamide

Cat. No.: B11157396
M. Wt: 314.4 g/mol
InChI Key: NVSQUISGRXOIOW-VIFPVBQESA-N
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Description

N-[(2S)-1-oxo-1-(1,3-thiazol-2-ylamino)propan-2-yl]-1H-indole-2-carboxamide is a complex organic compound that features both thiazole and indole moieties Thiazoles are known for their diverse biological activities, while indoles are prominent in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S)-1-oxo-1-(1,3-thiazol-2-ylamino)propan-2-yl]-1H-indole-2-carboxamide typically involves multi-step organic synthesis. One common approach is to start with the preparation of the thiazole ring, followed by the formation of the indole moiety, and finally coupling these two fragments under specific reaction conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-[(2S)-1-oxo-1-(1,3-thiazol-2-ylamino)propan-2-yl]-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the carbonyl group may yield alcohols .

Scientific Research Applications

N-[(2S)-1-oxo-1-(1,3-thiazol-2-ylamino)propan-2-yl]-1H-indole-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[(2S)-1-oxo-1-(1,3-thiazol-2-ylamino)propan-2-yl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The indole moiety can interact with various receptors and signaling pathways, modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2S)-1-oxo-1-(1,3-thiazol-2-ylamino)propan-2-yl]-1H-indole-2-carboxamide is unique due to the combination of thiazole and indole rings in its structure. This dual functionality allows it to interact with a broader range of biological targets, potentially leading to novel therapeutic applications .

Properties

Molecular Formula

C15H14N4O2S

Molecular Weight

314.4 g/mol

IUPAC Name

N-[(2S)-1-oxo-1-(1,3-thiazol-2-ylamino)propan-2-yl]-1H-indole-2-carboxamide

InChI

InChI=1S/C15H14N4O2S/c1-9(13(20)19-15-16-6-7-22-15)17-14(21)12-8-10-4-2-3-5-11(10)18-12/h2-9,18H,1H3,(H,17,21)(H,16,19,20)/t9-/m0/s1

InChI Key

NVSQUISGRXOIOW-VIFPVBQESA-N

Isomeric SMILES

C[C@@H](C(=O)NC1=NC=CS1)NC(=O)C2=CC3=CC=CC=C3N2

Canonical SMILES

CC(C(=O)NC1=NC=CS1)NC(=O)C2=CC3=CC=CC=C3N2

Origin of Product

United States

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